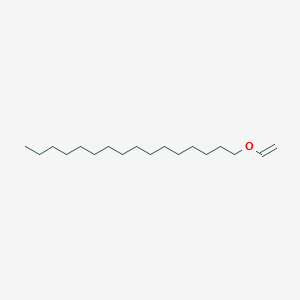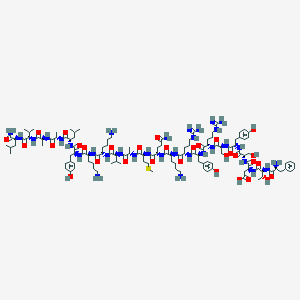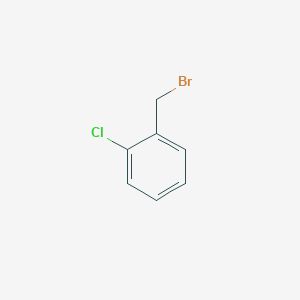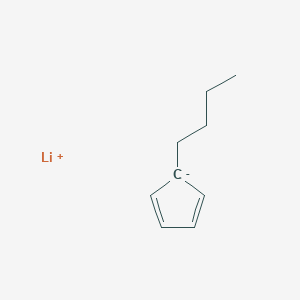
Lithium n-butylcyclopentadienide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium n-butylcyclopentadienide is an organolithium compound with the molecular formula C9H13Li. It is a derivative of cyclopentadienide, where the hydrogen atom on the cyclopentadienyl ring is replaced by a butyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Lithium n-butylcyclopentadienide can be synthesized through several methods:
Deprotonation of n-butylcyclopentadiene: This involves the reaction of n-butylcyclopentadiene with a strong base such as butyllithium in a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to prevent side reactions.
Reduction of n-butylcyclopentadiene: This method involves the reduction of n-butylcyclopentadiene using lithium metal in the presence of a suitable solvent. The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the deprotonation method. The process is carried out in specialized reactors that allow for precise control of temperature and reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Lithium n-butylcyclopentadienide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Complexation Reactions: It can form complexes with transition metals, which are useful in the synthesis of organometallic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include halides, carbonyl compounds, and other electrophiles.
Solvents: Typical solvents include THF, diethyl ether, and hexane.
Temperature: Reactions are often carried out at low temperatures to control reactivity and prevent side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted cyclopentadienyl compounds, addition products with alkenes and alkynes, and organometallic complexes.
科学的研究の応用
Lithium n-butylcyclopentadienide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic and organometallic compounds. Its ability to form complexes with transition metals makes it valuable in the preparation of catalysts and other coordination compounds.
Biology: While its direct applications in biology are limited, derivatives of this compound are used in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of lithium n-butylcyclopentadienide involves its ability to act as a nucleophile and form complexes with electrophiles. The lithium atom in the compound is highly reactive and can coordinate with various substrates, facilitating the formation of new chemical bonds. The cyclopentadienyl ring provides stability to the compound, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the butyl group, making it less sterically hindered and more reactive.
Lithium tert-butylcyclopentadienide: Contains a tert-butyl group instead of an n-butyl group, which affects its reactivity and steric properties.
Sodium cyclopentadienide: Similar in reactivity but uses sodium instead of lithium, which can affect the solubility and reactivity of the compound.
Uniqueness
Lithium n-butylcyclopentadienide is unique due to the presence of the n-butyl group, which provides steric hindrance and affects its reactivity compared to other cyclopentadienide derivatives. This makes it useful in specific applications where controlled reactivity is desired.
特性
IUPAC Name |
lithium;5-butylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.Li/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSBQRVKWQOBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC[C-]1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Li |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135630-43-2 |
Source


|
| Record name | Lithium n-butylcyclopentadienide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
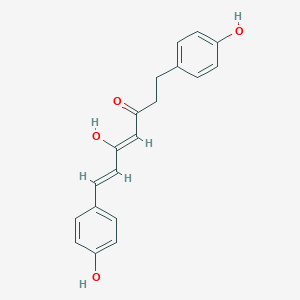
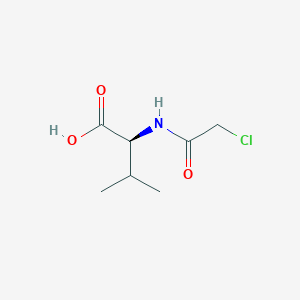
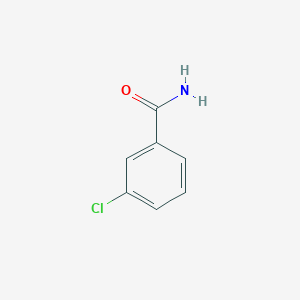
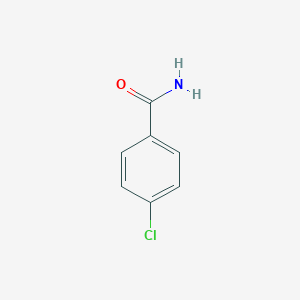
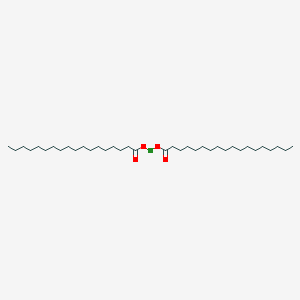
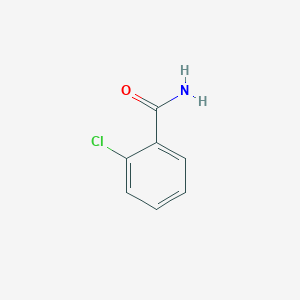
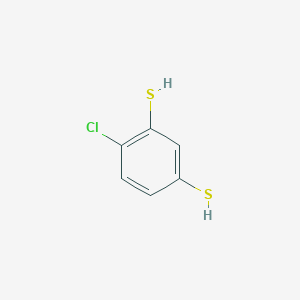
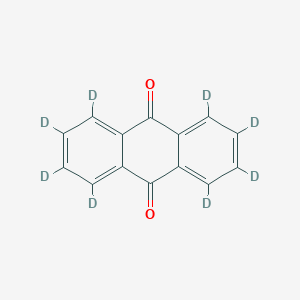
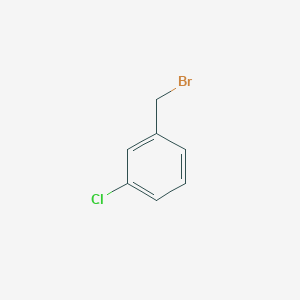
![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
